molecular formula C10H7Cl2N3O4S B5705106 1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole

1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole

Cat. No.: B5705106
M. Wt: 336.15 g/mol
InChI Key: BXOUIRJZACBAEI-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole is a synthetic compound belonging to the class of nitroimidazoles Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzenesulfonyl chloride, 2-methylimidazole, and nitric acid.

    Reaction Conditions: The reaction conditions are carefully controlled to ensure the desired product is obtained. For instance, the nitration of 2-methylimidazole with nitric acid is carried out under acidic conditions to introduce the nitro group at the 5-position of the imidazole ring.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction efficiency and yield. .

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, which may have distinct biological activities.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole involves several molecular targets and pathways:

    Nitro Group Reduction: The nitro group is reduced to a nitroso or hydroxylamine derivative, which can interact with DNA and other cellular components, leading to cell damage and death.

    Molecular Targets: The compound targets bacterial and protozoal enzymes involved in DNA replication and repair. .

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole can be compared with other nitroimidazole compounds, such as:

    Metronidazole: A widely used antiprotozoal and antibacterial agent. While metronidazole is effective against anaerobic bacteria and protozoa, this compound may offer broader activity against different pathogens.

    Tinidazole: Another nitroimidazole with similar applications. Tinidazole is known for its longer half-life and better patient compliance. .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O4S/c1-6-13-5-10(15(16)17)14(6)20(18,19)9-4-7(11)2-3-8(9)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOUIRJZACBAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323071
Record name 1-(2,5-dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203195
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325813-22-7
Record name 1-(2,5-dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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